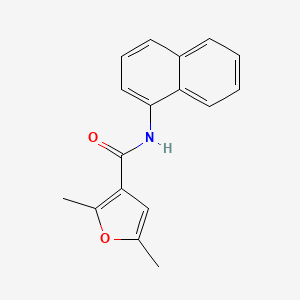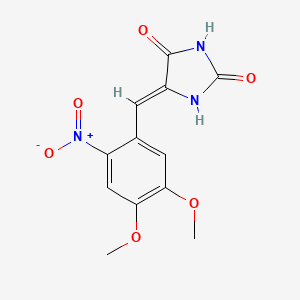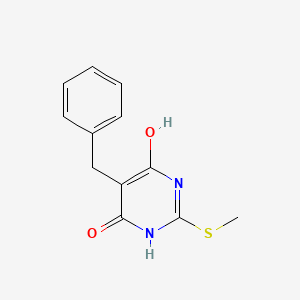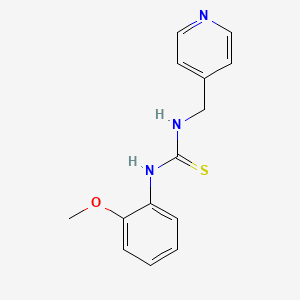
2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide
Overview
Description
2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide is an organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and a carboxamide group attached to a naphthalene ring at position 3. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds. The reaction conditions often involve the use of acidic catalysts and elevated temperatures.
Substitution with Methyl Groups:
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine, such as naphthalen-1-amine, under conditions that promote amide bond formation. This typically involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler analog without the carboxamide and naphthalene groups.
Naphthalen-1-yl carboxamide: Lacks the furan ring and methyl substitutions.
Furan-3-carboxamide: Lacks the naphthalene and methyl groups.
Uniqueness
2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide is unique due to its combination of a substituted furan ring and a naphthalene carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-10-15(12(2)20-11)17(19)18-16-9-5-7-13-6-3-4-8-14(13)16/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSMJTDFZSGXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321599 | |
| Record name | 2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
443903-69-3 | |
| Record name | 2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B5600899.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5600903.png)


![2-(4-ETHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]ACETAMIDE](/img/structure/B5600916.png)
![5-(4-pyridinyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600924.png)
![4-[(E)-(hydroxyimino)methyl]phenyl 2-chlorobenzoate](/img/structure/B5600950.png)

![1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5600961.png)
![[1-[(2-cyclohexylpyrimidin-5-yl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5600963.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5600979.png)
![4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5600997.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601001.png)
![2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B5601002.png)
